

Application Notes and Protocols for BSA-Cy5.5 in Flow Cytometry

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Compound of Interest

Compound Name: *Bovine Serum Albumin-Cy5.5*

Cat. No.: *B10822997*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Bovine Serum Albumin (BSA) conjugated with Cyanine5.5 (Cy5.5) in flow cytometry applications. The primary focus is on its use as a tracer for studying fluid-phase endocytosis, a fundamental cellular process.

Introduction to BSA-Cy5.5 in Flow Cytometry

BSA-Cy5.5 is a fluorescent conjugate where bovine serum albumin is labeled with the near-infrared dye Cy5.5. This conjugate is a valuable tool in biological research, particularly for monitoring dynamic cellular processes. In flow cytometry, BSA-Cy5.5 serves as a stable and bright fluorescent probe to quantify cellular uptake through endocytosis. Its near-infrared emission profile minimizes interference from cellular autofluorescence, enhancing signal-to-noise ratios.

The principle of the assay involves incubating cells with BSA-Cy5.5 and subsequently measuring the increase in cellular fluorescence over time using a flow cytometer. This allows for the quantitative analysis of the rate and extent of endocytosis in various cell types and under different experimental conditions.

Key Applications

- Quantification of Endocytosis: Measuring the rate and capacity of fluid-phase uptake by cells.
- Vesicle Trafficking Studies: Following the pathway of internalized vesicles.[\[1\]](#)
- Drug Delivery Research: Assessing the cellular uptake of drug-conjugated nanoparticles that utilize albumin-binding strategies.
- High-Throughput Screening: Evaluating the effects of compounds on endocytic pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using BSA-Cy5.5 in flow cytometry. These values are intended as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.

Table 1: BSA-Cy5.5 Spectroscopic Properties

Parameter	Value	Reference
Excitation Wavelength (nm)	~675	
Emission Wavelength (nm)	~694	
Fluorophore	Cyanine5.5	
Conjugate	Bovine Serum Albumin	

Table 2: Recommended Experimental Parameters for Endocytosis Assay

Parameter	Recommended Range	Notes
Cell Density	0.5 - 1 x 10 ⁶ cells/mL	Ensure a single-cell suspension for accurate flow cytometry analysis. [2] [3]
BSA-Cy5.5 Concentration	1 - 50 µg/mL	The optimal concentration should be determined by titration for each cell type to achieve saturable uptake without causing cytotoxicity.
Incubation Time	5 - 60 minutes	Time-course experiments are recommended to characterize the kinetics of uptake. [1]
Incubation Temperature	37°C	Endocytosis is an active process that is temperature-dependent. A control at 4°C should be included to measure surface binding and inhibit active uptake. [4]
Number of Cells per Sample	0.25 - 1 x 10 ⁶ cells	Sufficient cell numbers are required for statistically significant data. [5]

Experimental Protocols

Protocol 1: General Staining Protocol for Surface Binding (4°C Control)

This protocol is to determine the amount of BSA-Cy5.5 that binds to the cell surface without being internalized.

Materials:

- BSA-Cy5.5

- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% BSA + 0.1% Sodium Azide)
- Cells in single-cell suspension
- Flow cytometry tubes
- Microcentrifuge

Procedure:

- Cell Preparation: Harvest and wash cells twice with cold PBS. Resuspend the cell pellet in cold FACS buffer to a concentration of 1×10^6 cells/mL.[3]
- Staining: Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
- Add the predetermined optimal concentration of BSA-Cy5.5 to each tube.
- Incubation: Incubate the tubes on ice (4°C) for 30-60 minutes, protected from light.[2][6]
- Washing: Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and repeat the wash step twice.
- Resuspension: Resuspend the cell pellet in 300-500 μ L of cold FACS buffer.
- Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5.5 detection.

Protocol 2: Endocytosis (Uptake) Assay (37°C)

This protocol measures the internalization of BSA-Cy5.5 by cells.

Materials:

- Same as Protocol 1, with the addition of pre-warmed complete cell culture medium.

Procedure:

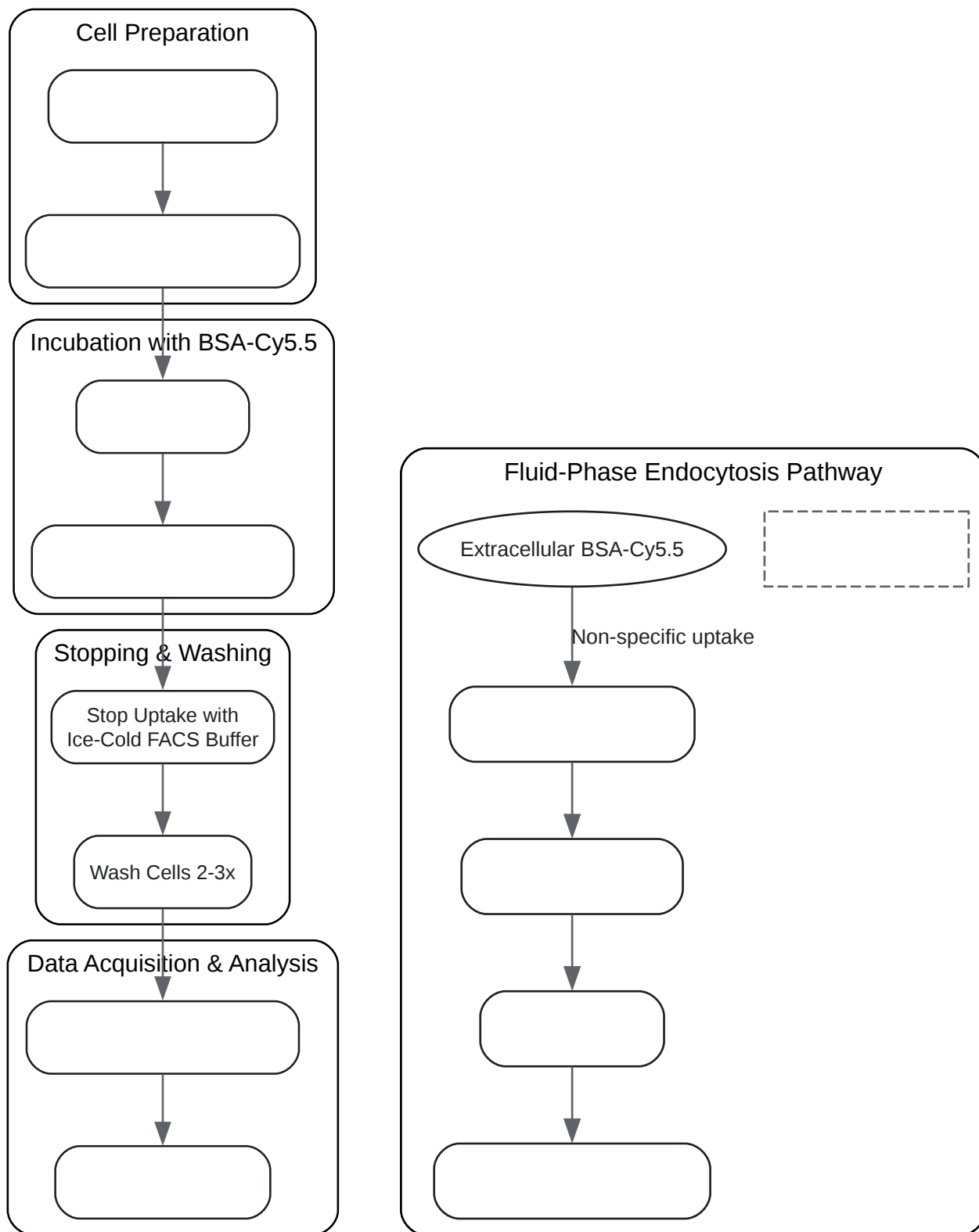
- **Cell Preparation:** Prepare cells as described in Protocol 1, resuspending them in pre-warmed complete cell culture medium at a concentration of 1×10^6 cells/mL.
- **Initiation of Uptake:** Aliquot 100 μ L of the cell suspension into flow cytometry tubes. Add the optimal concentration of BSA-Cy5.5 to each tube.
- **Incubation:** Incubate the tubes at 37°C in a water bath or incubator for the desired time points (e.g., 5, 15, 30, 60 minutes).
- **Stopping Uptake:** To stop the endocytosis process, add 1 mL of ice-cold FACS buffer to each tube at the end of each time point and immediately place the tubes on ice.[\[5\]](#)
- **Washing:** Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold FACS buffer.
- **Resuspension:** Resuspend the final cell pellet in 300-500 μ L of cold FACS buffer.
- **Data Acquisition:** Analyze the samples on a flow cytometer.

Data Analysis

- **Gating:** Gate on the main cell population based on forward and side scatter to exclude debris and aggregates.
- **Fluorescence Measurement:** Record the mean fluorescence intensity (MFI) of the Cy5.5 signal for each sample.
- **Quantification of Uptake:**
 - Subtract the MFI of the 4°C control sample (surface binding) from the MFI of the 37°C samples to determine the fluorescence corresponding to internalized BSA-Cy5.5.
 - Plot the net MFI against time to visualize the kinetics of endocytosis.

Visualizations

Experimental Workflow for BSA-Cy5.5 Endocytosis Assay



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